1-(4-Chloro-2,6-dimethylphenyl)ethanone
Overview
Description
1-(4-Chloro-2,6-dimethylphenyl)ethanone, also known by its IUPAC name, is a chemical compound with the molecular formula C10H11ClO. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, with an ethanone group at the para position relative to the chloro group . This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-chloro-2,6-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction while ensuring safety and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-(4-Chloro-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(4-Chloro-2,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-(4-Chloro-2,6-dimethylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethanone: Lacks the chloro group, which may result in different reactivity and applications.
1-(4-Chloro-2,6-dimethylphenyl)propanone: Has an additional carbon in the alkyl chain, affecting its physical and chemical properties.
4-Chloro-2,6-dimethylacetophenone: Similar structure but with variations in the position of functional groups.
Properties
IUPAC Name |
1-(4-chloro-2,6-dimethylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYRGOFBLEEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35887-71-9 | |
Record name | 1-(4-chloro-2,6-dimethylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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